molecular formula C10H11ClN2O3 B2736813 4-chloro-N-isopropyl-3-nitrobenzamide CAS No. 39887-54-2

4-chloro-N-isopropyl-3-nitrobenzamide

Cat. No.: B2736813
CAS No.: 39887-54-2
M. Wt: 242.66
InChI Key: VJCNHNOAONXMRF-UHFFFAOYSA-N
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Description

4-chloro-N-isopropyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering and Molecular Interactions

4-chloro-N-isopropyl-3-nitrobenzamide has applications in crystal engineering, where its molecular interactions are of interest. Studies have explored how such compounds form molecular tapes mediated via strong hydrogen bonds and weak halogen interactions, as seen in the crystal structures involving 4-nitrobenzamide compounds (Saha, Nangia, & Jaskólski, 2005). These interactions are crucial for understanding and designing crystal structures for various applications.

Structural and Chemical Properties

The structural and chemical properties of related nitrobenzamide compounds have been extensively studied. For instance, the crystal structure of N-chloro-N-methoxy-4-nitrobenzamide was analyzed to understand its amide nitrogen atom's pyramidality (Shtamburg et al., 2012). Such insights are fundamental for developing new materials and understanding their chemical behavior.

Synthesis and Modification

The synthesis and modification of nitrobenzamide derivatives, including 4-nitro-N-phenylbenzamides, are a significant area of research. These processes are vital for creating compounds with specific properties for various applications, such as anticonvulsant activities (Bailleux et al., 1995).

Chemical Reactivity and Interaction with Materials

Research has also been conducted on the behavior of nitrobenzamides and their interactions with other materials. For example, a study on γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent revealed its potential in binding and removing nitro compounds like 4-nitroaniline from water, indicating a broader application in environmental remediation (Mahmoud et al., 2016).

Thermodynamic Studies

Thermodynamic properties of nitrobenzamides, such as the enthalpies of formation and combustion, are crucial for understanding their stability and reactivity. Such studies provide insights into their potential use in various chemical processes (Ximello et al., 2014).

Properties

IUPAC Name

4-chloro-3-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCNHNOAONXMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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